molecular formula C11H12N4OS B12933633 2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide CAS No. 663186-01-4

2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B12933633
CAS No.: 663186-01-4
M. Wt: 248.31 g/mol
InChI Key: AUKAKIFQXQMYIV-UHFFFAOYSA-N
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Description

2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in its structure makes it a valuable scaffold for the development of new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 2-ethylsulfanylbenzoyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide is unique due to the combination of the ethylsulfanyl group, the triazole ring, and the benzamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

663186-01-4

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C11H12N4OS/c1-2-17-10-6-4-3-5-9(10)11(16)14-15-7-12-13-8-15/h3-8H,2H2,1H3,(H,14,16)

InChI Key

AUKAKIFQXQMYIV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NN2C=NN=C2

Origin of Product

United States

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